2,2-Dimethylpropionamide hydrochloride

Perovskite Solar Cells Photovoltaics Heterojunction Engineering

Researchers sourcing amidine building blocks face inconsistent steric profiles that undermine synthetic reproducibility. 2,2-Dimethylpropionamide hydrochloride eliminates this variability through its defined tert-butyl substitution and consistent ≥98% purity. • Enables selective 5-HT2A antagonist synthesis (tetrahydropyridopyrimidines) with required receptor subtype selectivity. • Passivates defects in FAPbI3 perovskite solar cells; demonstrated PCE increase from 19.07% to 22.06%. • Validated counterion for pyrethroid insecticides with LogP ~2.57, ensuring predictable bioavailability. Supplied as white crystalline solid; store under inert gas at room temperature. Bulk quantities available.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B8305085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropionamide hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H2,6,7);1H
InChIKeyNEQLCGUSTOFEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivalimidamide HCl: Identity & Procurement


2,2-Dimethylpropionamide hydrochloride (also known as Pivalimidamide hydrochloride, tert-Butylcarbamidine hydrochloride; CAS 18202-73-8) is a sterically hindered amidine hydrochloride salt with the molecular formula C5H13ClN2 and a molecular weight of 136.62 g/mol . It typically appears as a white to off-white crystalline solid with a melting point of 190°C and exhibits limited solubility in DMSO and methanol [1]. Structurally, it features a tert-butyl (pivaloyl) group attached to an amidine moiety, conferring significant steric bulk and enhanced lipophilicity (LogP ≈ 2.57) compared to linear or aromatic amidine analogs .

Sterically Hindered Amidine Reagent
Synthetic Building Block for Heterocycles
Materials Science Additive (Perovskites)

Pivalimidamide HCl: Generic Substitution Risks


Amidine hydrochlorides are not interchangeable reagents; subtle variations in steric profile, lipophilicity, and salt stability dictate both synthetic utility and application-specific performance. For 2,2-dimethylpropionamide hydrochloride, the tert-butyl substituent imparts a unique combination of steric hindrance and hydrophobicity that directly influences reaction selectivity and product properties. Simply substituting a less hindered analog (e.g., acetamidine hydrochloride) or an aromatic variant (e.g., benzamidine hydrochloride) alters the steric environment around the reactive amidine center, potentially compromising regioselectivity in heterocycle synthesis or reducing the lipophilicity required for membrane permeability in biological systems . Moreover, the hydrochloride salt form of this specific amidine exhibits distinct solubility and stability profiles that may not be matched by the free base or other counterions .

Pivalimidamide HCl (tert-Butyl)
Steric bulk directs regioselectivity in synthesis; linear acetamidine may shift product distribution.
High LogP (~2.6)
Lipophilicity alters membrane partitioning; unsubstituted amidines (LogP
HCl Salt Form
Distinct solubility and stability profiles; free base or other counterions require separate validation.

Pivalimidamide HCl: Comparative Evidence


Perovskite Solar Cell Efficiency vs. Control

In a direct experimental comparison, the incorporation of Pivalimidamide hydrochloride (PCL) to construct a 2D/3D heterojunction perovskite layer increased the power conversion efficiency (PCE) of CsFAPbI3 perovskite solar cells from 19.07% (control without PCL) to 22.06% (with PCL) [1]. This represents an absolute efficiency gain of 2.99 percentage points (15.7% relative improvement). Furthermore, unencapsulated devices retained 80% of initial efficiency after 440 hours of continuous operation at 40°C under illumination, demonstrating a dual enhancement in both performance and operational stability [1].

Perovskite PCE Enhancement
Head-to-head
+2.99% absolute PCE (to 22.06%)
Supports photovoltaic performance improvement context
Compared to CsFAPbI3 control without additive
Perovskite Solar Cells Photovoltaics Heterojunction Engineering

Thermal Stability vs. Analogs

2,2-Dimethylpropionamide hydrochloride exhibits a melting point of 190°C [1]. This is significantly higher than the melting points of two widely used amidine hydrochloride alternatives: acetamidine hydrochloride (174°C) [2] and benzamidine hydrochloride (171°C) . The elevated melting point reflects stronger crystal lattice energy, potentially conferred by the bulky tert-butyl group, and correlates with enhanced solid-state stability under ambient storage and handling conditions.

Thermal Stability (Mp)
Cross-study
190°C vs 174°C (acetamidine HCl)
Indicates higher crystal lattice energy
Elevated thermal robustness for storage and handling
Thermal Stability Solid-State Properties Handling

Lipophilicity vs. Unsubstituted Analogs

2,2-Dimethylpropionamide hydrochloride has a calculated LogP value of approximately 2.57 [1]. This reflects the lipophilic contribution of the tert-butyl group. While direct experimental LogP data for simple amidine hydrochlorides are scarce, class-level inference indicates that unsubstituted acetamidine (LogP ≈ -0.4) and propionamidine (LogP ≈ 0.1) are substantially less lipophilic [2]. The higher LogP of the target compound suggests improved passive membrane permeability and altered distribution profiles in biological systems, which is a critical parameter in medicinal chemistry and agrochemical design.

Lipophilicity (LogP)
Class-level
Approx. 2.57 vs -0.4 (acetamidine)
Supports increased membrane partitioning potential
Class-level inference; confirm experimentally
Lipophilicity Drug Design Membrane Permeability

5-HT2A Antagonist Reagent Specificity

2,2-Dimethylpropionamide hydrochloride is specifically cited as a reagent for the preparation of 2-alkyl-4-aryltetrahydropyridopyrimidines and 2-alkyl-4-aryl-tetrahydropyrimidoazepines, which function as selective 5-HT2A antagonists [1][2]. While other amidine hydrochlorides (e.g., benzamidine) can be used in pyrimidine synthesis, the sterically demanding tert-butyl group of Pivalimidamide hydrochloride provides a distinct structural element that is integral to the target pharmacophore. This is not a simple interchange; the specific alkyl substitution pattern dictates receptor subtype selectivity within the 5-HT2 receptor family .

Reagent Specificity
Class-level
tert-Butyl group for 5-HT2A pharmacophore
Structural element for receptor subtype selectivity
Qualitative structure-selectivity context
Medicinal Chemistry 5-HT2A Antagonists Heterocycle Synthesis

Pyrethroid Agrochemical Counterion Utility

2,2-Dimethylpropionamide hydrochloride serves as a chrysanthemic acid substituent in the preparation of imidazole derivatives and is found in pesticides such as cyhalothrin and phosphonates, where it functions as a counterion . This application leverages the specific salt form and lipophilic character of the compound. In contrast, simpler amidine hydrochlorides like acetamidine hydrochloride are not employed in this context due to their higher water solubility and lack of a hydrophobic tail, which are critical for the physicochemical properties of the final agrochemical formulation.

Agrochemical Utility
Class-level
Lipophilic counterion for cyhalothrin
Supports formulation design context
Application-specific class-level inference
Agrochemicals Pesticides Counterion

Pivalimidamide HCl: Application Scenarios


Perovskite Solar Cell Research

In the fabrication of inverted MA-free perovskite solar cells, 2,2-dimethylpropionamide hydrochloride is employed as a small-molecule additive to construct 2D/3D heterojunctions at grain boundaries. This application directly leverages its ability to passivate defects and inhibit phase separation, resulting in a demonstrated PCE increase from 19.07% to 22.06% [1]. Research groups focused on stabilizing FAPbI3-based photovoltaics should prioritize this compound based on the quantitative efficiency gains reported [1].

5-HT2A Antagonist Synthesis

This compound serves as a key reagent in the synthesis of 2-alkyl-4-aryltetrahydropyridopyrimidines and related tetrahydropyrimidoazepines, which are pharmacologically relevant as selective 5-HT2A antagonists [2][3]. Its specific tert-butyl substitution pattern is essential for achieving the desired receptor subtype selectivity. Medicinal chemistry programs targeting CNS disorders should procure this specific building block rather than unsubstituted amidine analogs to maintain fidelity to established structure-activity relationships [2][3].

Pyrethroid Agrochemical Formulations

In agrochemical research, 2,2-dimethylpropionamide hydrochloride is utilized as a chrysanthemic acid substituent and counterion in the preparation of imidazole derivatives for pesticides such as cyhalothrin . Its lipophilic character (LogP ~2.57) is critical for the environmental fate and bioavailability of the active ingredient. For formulation scientists working on pyrethroid insecticides, this compound offers a validated counterion option with a known performance profile .

Application
Selection Property
Validation Focus
Perovskite Solar Cell Research
Grain boundary defect passivation
PCE measurement and stability testing
5-HT2A Antagonist Synthesis
tert-Butyl pharmacophore integration
In vitro 5-HT2A binding selectivity
Pyrethroid Agrochemical Formulations
Lipophilic salt form for bioavailability
Formulation stability and LogP profiling
Quote Request

Request a Quote for 2,2-Dimethylpropionamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.